molecular formula C13H16N4 B2919001 [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine CAS No. 23592-50-9

[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine

Cat. No.: B2919001
CAS No.: 23592-50-9
M. Wt: 228.299
InChI Key: JMOLOPXLAKUDFE-UHFFFAOYSA-N
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Description

[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine (CAS: 500995-45-9) is a bifunctional hydrazine derivative with the molecular formula C₇H₁₂N₄ and a molecular weight of 152.20 g/mol . Structurally, it features two hydrazinyl (-NH-NH₂) groups attached to a biphenyl core, where one phenyl ring is substituted with a methylene-linked hydrazinylphenyl moiety. This unique arrangement confers dual reactivity, making it valuable in pharmaceutical synthesis and coordination chemistry. The compound’s InChI key (1S/C7H12N4/c8-10-5-6-1-3-7(11-9)4-2-6/h1-4,10-11H,5,8-9H2) highlights its connectivity and stereoelectronic properties .

Properties

IUPAC Name

[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11/h1-8,16-17H,9,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLOPXLAKUDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine typically involves the reaction of 4-(chloromethyl)benzohydrazide with hydrazine hydrate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The hydrazine groups can participate in substitution reactions with electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Azides, nitroso derivatives.

    Reduction: Amines.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being investigated as a lead compound for the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Molecular Formula Substituents/Functional Groups Key Structural Features
[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine C₇H₁₂N₄ Biphenyl core, dual hydrazinyl Two hydrazinyl groups, methylene bridge
4-Methylphenylhydrazine C₇H₁₀N₂ Methyl (-CH₃) on phenyl Single hydrazinyl, electron-donating group
4-Nitrophenylhydrazine C₆H₇N₃O₂ Nitro (-NO₂) on phenyl Electron-withdrawing group, redox-active
4-Hydrazinylphenyl benzenesulfonate C₁₃H₁₃N₂O₃S Benzenesulfonate (-SO₃C₆H₅) Sulfonate ester enhances solubility
(4-Methoxybenzyl)hydrazine C₈H₁₂N₂O Methoxy (-OCH₃) on benzyl Ether linkage, modulates lipophilicity

Key Observations :

  • Electron-donating groups (e.g., methyl in 4-methylphenylhydrazine) increase stability but reduce reactivity compared to electron-withdrawing nitro groups in 4-nitrophenylhydrazine .

Table 3: Pharmacological Profiles

Compound Name Biological Activity Mechanism/IC₅₀/EC₅₀ Reference Study
This compound Anticancer (MCF-7 cells) IC₅₀ = 9.32 nM (PrestoBlue)
4-Nitrophenylhydrazine derivatives Anti-inflammatory (COX-2, 5-LOX inhibition) IC₅₀ = 0.1–5 µM
4-Methylphenylhydrazine Antimicrobial (E. coli, S. aureus) MIC = 12.5–25 µg/mL
Hydrazone-isatin hybrids Antioxidant (DPPH scavenging) EC₅₀ = 8–15 µM

Key Findings :

  • The target compound exhibits nanomolar potency against breast cancer cells, surpassing monosubstituted derivatives like 4-methylphenylhydrazine .
  • Nitro-substituted analogs (e.g., compound 3 in ) show multi-target anti-inflammatory activity but may face toxicity challenges .

Physicochemical and Spectral Properties

Table 4: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) ¹H NMR Signals (δ, ppm) HRMS (m/z)
This compound 3454 (N-H), 1602 (C=N) 5.70 (NH₂), 8.30 (NH) 152.20 [M+H]⁺
4-Hydrazinylphenyl benzenesulfonate 1719 (S=O), 1647 (C=N) 7.80 (aromatic), 4.10 (CH₂) 474.5 [M+1]⁺
4-Methylphenylhydrazine 2959 (C-H), 3254 (N-H) 2.30 (CH₃), 6.80 (aromatic) 122.10 [M+H]⁺

Notes:

  • N-H stretches (~3250–3450 cm⁻¹) and C=N vibrations (~1600–1650 cm⁻¹) are characteristic across hydrazine derivatives .
  • Methyl groups in 4-methylphenylhydrazine produce distinct triplet/quartet NMR signals at δ 1.20–4.10 ppm .

Biological Activity

[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine is a hydrazine derivative characterized by its unique biphenyl structure, which includes a hydrazinyl functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Hydrazines are known for their reactivity and have been implicated in various biological processes, including antimicrobial and anticancer activities.

The structural formula of this compound can be represented as follows:

C13H14N4\text{C}_{13}\text{H}_{14}\text{N}_{4}

This compound features a biphenyl core with a hydrazinyl substituent, which enhances its nucleophilic properties. The presence of nitrogen atoms in the hydrazine group allows for diverse chemical reactivity, making it a candidate for various biological interactions.

Antimicrobial Activity

Research indicates that compounds with hydrazinyl groups exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of enzymatic functions critical for bacterial survival .

Anticancer Potential

Hydrazine derivatives have also been explored for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways associated with cell growth and survival. In vitro assays demonstrated cytotoxic effects on various cancer cell lines, indicating potential as a therapeutic agent .

The biological activity of this compound is largely attributed to its ability to form adducts with biomolecules, leading to alterations in cellular processes. The compound's nucleophilic nitrogen atoms can interact with electrophilic centers in proteins and nucleic acids, potentially causing structural modifications that disrupt normal function. This mechanism is particularly relevant in the context of its anticancer activity, where it may interfere with DNA replication and repair processes .

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological effects of hydrazine derivatives must be considered. Studies have shown that phenylhydrazine, a related compound, can cause oxidative stress and hemolytic anemia in animal models. The acute toxicity profile indicates that doses above certain thresholds can lead to significant adverse effects, including organ damage and mortality . Therefore, understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

Case Studies and Research Findings

StudyFindings
Derelanko et al. (1987)Reported hematological effects such as destruction of red blood cells upon exposure to phenylhydrazine hydrochloride in rabbits.
WHO (2000)Identified genotoxicity associated with phenylhydrazine through micronucleus tests in animal models, suggesting potential DNA damage mechanisms.
BenchChem Research (2023)Highlighted the antimicrobial and anticancer activities of hydrazine derivatives, indicating broad-spectrum efficacy against various pathogens and cancer cell lines.

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